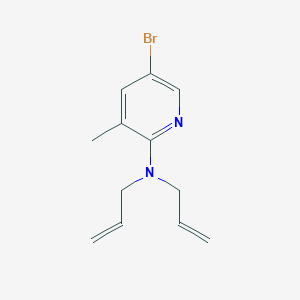
3-Methyl-4-(propan-2-yl)cyclohexan-1-one
Descripción general
Descripción
3-Methyl-4-(propan-2-yl)cyclohexan-1-one, also known as 4-isopropyl-3-methylcyclohexanone, is a chemical compound with the CAS Number: 1538-19-8 . It has a molecular weight of 154.25 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Methyl-4-(propan-2-yl)cyclohexan-1-one is 1S/C10H18O/c1-7(2)10-5-4-9(11)6-8(10)3/h7-8,10H,4-6H2,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
3-Methyl-4-(propan-2-yl)cyclohexan-1-one is a liquid at room temperature . More specific physical and chemical properties were not available in the retrieved data.Aplicaciones Científicas De Investigación
Anticancer Agent Synthesis
In medicinal chemistry, derivatives of 3-Methyl-4-(propan-2-yl)cyclohexan-1-one have been explored for their potential as anticancer agents. Novel compounds synthesized from this ketone have shown promising cytotoxic activity against cancer cell lines, such as HeLa cells . These derivatives are part of a broader class of heterocyclic compounds that are significant in pharmaceutical research for their ability to form hydrogen bonds with biological targets, potentially leading to new cancer therapies.
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the formation of more complex molecules. Its structure allows for various chemical reactions, including Michael addition, which is a method for forming carbon-carbon bonds and is fundamental in constructing cyclical and acyclic compounds .
Industrial Applications
In the industrial sector, 3-Methyl-4-(propan-2-yl)cyclohexan-1-one is used in the formulation of flavors and fragrances due to its characteristic aroma. It’s also utilized in the production of certain plastics, inks, and telecommunication materials, showcasing its versatility beyond the laboratory .
Environmental Applications
The environmental applications of this compound are not directly highlighted in the available literature. However, compounds like 3-Methyl-4-(propan-2-yl)cyclohexan-1-one could potentially be used in environmental chemistry for the synthesis of materials that help in pollution control or as intermediates in the creation of environmentally friendly pesticides .
Analytical Chemistry
In analytical chemistry, 3-Methyl-4-(propan-2-yl)cyclohexan-1-one may be used as a standard or reference compound in chromatographic analysis. Its well-defined structure and properties can help in the calibration of instruments and in the development of analytical methods for the detection of similar organic compounds .
Material Science
The role of 3-Methyl-4-(propan-2-yl)cyclohexan-1-one in material science could involve the synthesis of new polymeric materials or coatings. Its chemical properties might be harnessed to improve the durability or functionality of materials used in various industries .
Pharmacology
In pharmacology, the ketone could be investigated for its pharmacokinetics and pharmacodynamics. It might serve as a precursor in the synthesis of drugs that modulate biological pathways, contributing to the discovery of new therapeutic agents .
Biochemistry
Lastly, in biochemistry, this compound could be used in the study of enzyme-catalyzed reactions where it may act as a substrate or inhibitor, providing insights into enzyme mechanisms and metabolic pathways .
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-4-propan-2-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)10-5-4-9(11)6-8(10)3/h7-8,10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFKCSXNSLCITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCC1C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




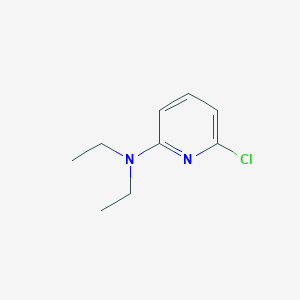


![Methyl 4-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1452408.png)
![4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452409.png)
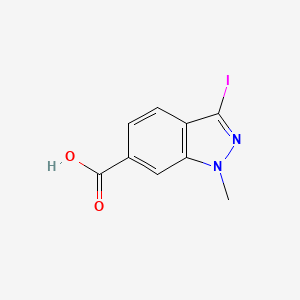
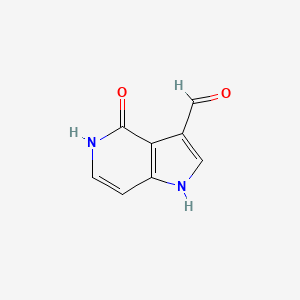
![3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452417.png)
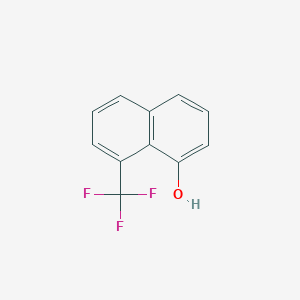
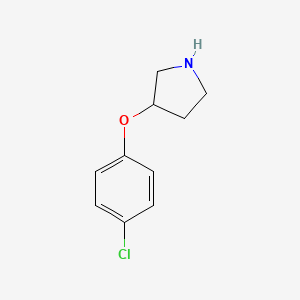
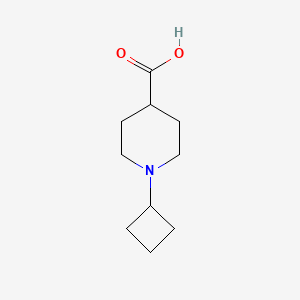
![5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1452422.png)
